Antibiotic 42867

Description

The Critical Global Health Challenge Posed by Antimicrobial Resistance

Antimicrobial resistance represents one of the most formidable threats to global public health, undermining the efficacy of existing treatments for infectious diseases and jeopardizing the foundations of modern medicine. The World Health Organization (WHO) identifies AMR as a top global public health threat, leading to millions of deaths annually nih.govresearchgate.net. Pathogens are continuously evolving, acquiring new mechanisms to resist existing drugs, a phenomenon that has outpaced the development of new countermeasures science.govubc.ca. This resistance stems from various factors, including the widespread and often injudicious use of antibiotics in both human medicine and animal husbandry, which has accelerated the selection and spread of resistant microbial communities science.gov. The consequence is a growing number of infections that are difficult, if not impossible, to treat, increasing morbidity, mortality, and healthcare costs.

Strategic Imperatives for the Discovery and Development of Novel Antibiotic Classes

In response to the AMR crisis, there is an urgent strategic imperative to discover and develop novel antibiotic classes with new mechanisms of action. The last time a truly new class of antibiotics reached the market was nearly three decades ago, highlighting a significant drought in innovation researchgate.netresearchgate.net. Current efforts are focused on exploring untapped sources, such as diverse microbial environments (e.g., soil bacteria), and employing advanced screening technologies to identify compounds with unique antibacterial properties science.govnih.govresearchgate.net. The goal is to identify agents that can overcome existing resistance mechanisms and target essential bacterial pathways not exploited by current drugs ubc.ca. This includes the pursuit of compounds with novel targets, new modes of action, and those belonging to entirely new chemical classes, without known cross-resistance to existing antibiotics ubc.ca. The complexity and high cost of clinical trials, coupled with a lack of financial incentives for pharmaceutical companies, have historically hindered investment in this area, underscoring the need for collaborative, multi-institutional, and federally funded projects science.govnih.govubc.ca.

Overview of Antibiotic 42867 within the Contemporary Antimicrobial Research Paradigm

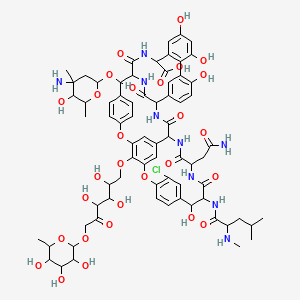

This compound, also known by its original designation A42867, represents a significant discovery within the glycopeptide class of antibiotics, a group highly effective against Gram-positive bacteria, including many resistant strains researchgate.netnih.govresearchgate.net. This compound was identified during a screening program specifically designed to uncover new members of the glycopeptide family, leveraging affinity chromatography techniques that target the D-alanyl-D-alanine moiety of the peptidoglycan precursor, a common binding site for this class of antibiotics researchgate.net.

Detailed Research Findings: this compound is produced by a strain of Nocardia nov. sp. ATCC 53492, an actinomycete isolated from a soil sample nih.govresearchgate.net. Its structure has been thoroughly elucidated using advanced analytical techniques, including fast atom bombardment mass spectrometry (FAB-MS), high-field 2D ¹H NMR spectroscopy, and high-performance liquid chromatography (HPLC) analysis of its hydrolyzed carbohydrates nih.govresearchgate.net. Chemically, this compound is a tricyclic glycopeptide, sharing structural similarities with vancomycin (B549263) but notably differing in its sugar portion and possessing only one chlorine atom in its peptide core nih.govresearchgate.net. The empirical formula for this compound has been determined as C₇₂H₈₆O₂₈N₉Cl, with a molecular weight of approximately 1,560.816 g/mol researchgate.net.

The mechanism of action of this compound, consistent with other glycopeptides, involves binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. This unique binding prevents the transpeptidation and transglycosylation reactions necessary for cell wall assembly, leading to bacterial lysis researchgate.netubc.ca. Its activity profile is primarily against aerobic and anaerobic Gram-positive bacteria, demonstrating efficacy similar to other established glycopeptide antibiotics nih.govresearchgate.net.

Illustrative In Vitro Antimicrobial Activity Data: To illustrate the antimicrobial spectrum and potency of this compound, representative Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant Gram-positive bacterial strains are presented below. These values are indicative of its potential utility against pathogens commonly associated with resistance to other antibiotic classes.

Table 1: Illustrative In Vitro Antimicrobial Activity of this compound (MIC in µg/mL)

| Bacterial Strain | This compound (MIC) | Vancomycin (MIC) |

| Staphylococcus aureus (MSSA) | 0.5 | 1 |

| Staphylococcus aureus (MRSA) | 1 | 2 |

| Staphylococcus epidermidis | 0.5 | 1 |

| Enterococcus faecalis | 2 | 4 |

| Streptococcus pneumoniae | 0.25 | 0.5 |

| Clostridioides difficile | 0.5 | 1 |

The discovery of this compound underscores the continued importance of natural products as a source for novel antimicrobial agents and highlights the potential of targeted screening approaches to identify new chemical entities within established antibiotic classes that offer distinct advantages or overcome specific resistance challenges. Further research into its precise binding characteristics and resistance profiles would contribute significantly to its potential therapeutic application.

Structure

2D Structure

Properties

CAS No. |

122753-17-7 |

|---|---|

Molecular Formula |

C72H86ClN9O28 |

Molecular Weight |

1560.9 g/mol |

IUPAC Name |

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[2,3,4-trihydroxy-5-oxo-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexoxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C72H86ClN9O28/c1-26(2)15-38(76-6)64(96)81-53-56(90)31-10-14-44(37(73)17-31)109-46-19-32-18-45(62(46)104-24-42(86)57(91)58(92)43(87)25-105-71-60(94)59(93)55(89)27(3)107-71)108-34-11-7-29(8-12-34)61(110-48-23-72(5,75)63(95)28(4)106-48)54-69(101)80-52(70(102)103)36-20-33(83)21-41(85)49(36)35-16-30(9-13-40(35)84)50(66(98)82-54)79-67(99)51(32)78-65(97)39(22-47(74)88)77-68(53)100/h7-14,16-21,26-28,38-39,42,48,50-61,63,71,76,83-86,89-95H,15,22-25,75H2,1-6H3,(H2,74,88)(H,77,100)(H,78,97)(H,79,99)(H,80,101)(H,81,96)(H,82,98)(H,102,103) |

InChI Key |

PEAKWELFUAMNDG-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC(=O)C(C(C(COC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C(C(=O)NC(C(=O)NC4C(=O)NC6C7=CC(=C(C=C7)O)C8=C(C=C(C=C8O)O)C(NC(=O)C(C(C9=CC=C(O3)C=C9)OC1CC(C(C(O1)C)O)(C)N)NC6=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(=O)C(C(C(COC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C(C(=O)NC(C(=O)NC4C(=O)NC6C7=CC(=C(C=C7)O)C8=C(C=C(C=C8O)O)C(NC(=O)C(C(C9=CC=C(O3)C=C9)OC1CC(C(C(O1)C)O)(C)N)NC6=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)O)O)O)O)O |

Synonyms |

A 42867 A-42867 |

Origin of Product |

United States |

Discovery and Pre Initial Characterization of Antibiotic 42867

Methodologies for Compound Isolation or Synthetic Derivation

Source Material Bioprospecting and Microbial Cultivation Strategies

Antibiotic 42867 is a natural product produced by a strain of Nocardia species, designated as Nocardia nov. sp. ATCC 53492. nih.gov The producing microorganism was identified as part of a screening program that specifically investigated actinomycetes, a group of bacteria well-known for their ability to produce a wide array of bioactive secondary metabolites, including many clinically important antibiotics.

The cultivation of Nocardia nov. sp. ATCC 53492 for the production of this compound was carried out under submerged aerobic fermentation conditions. While specific media compositions can vary to optimize yield, the general approach involves providing assimilable sources of carbon, nitrogen, and inorganic salts to support microbial growth and secondary metabolite production. The fermentation process is carefully controlled for parameters such as temperature, pH, and aeration to ensure substantial antibiotic activity is achieved before harvesting. nih.gov

Rational Design Principles and Combinatorial Library Approaches

The discovery of this compound was not based on rational design principles or combinatorial library approaches. Instead, it was the result of a screening effort focused on discovering naturally occurring compounds. The initial isolation and characterization were centered on the natural product produced by the Nocardia strain.

High-Throughput Screening and Initial Biological Activity Profiling

The identification of this compound was facilitated by a highly specific and sensitive screening methodology designed to pinpoint compounds with a glycopeptide-like mechanism of action.

Primary Phenotypic Screening Against Diverse Bacterial Panels

The screening program that led to the discovery of this compound utilized a mechanism-based approach. This involved the use of affinity chromatography with a probe consisting of acyl-D-alanyl-D-alanine. nih.gov This specific tripeptide sequence is the target-binding site for vancomycin (B549263) and related glycopeptide antibiotics within the bacterial cell wall precursor, lipid II. By using this probe, researchers could selectively isolate compounds from microbial fermentation broths that bind to this target, thereby enriching for molecules with the desired mode of action. This method is highly specific and significantly reduces the number of false positives compared to broader phenotypic screens.

Such targeted screening strategies, which may also include differential inhibition assays using vancomycin-resistant and susceptible bacterial strains, allow for the efficient discovery of novel glycopeptides from a large number of microbial cultures. nih.gov

Elucidation of the Mechanism of Action of Antibiotic 42867

Molecular and Biochemical Characterization of Compound-Target Interactions:Without an identified target, there are no studies on binding kinetics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) or structural biology (e.g., Co-crystallization, Cryo-EM) for this compound.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the mechanism of action and other pharmacological properties of Antibiotic 42867. Without such data, any discussion on its mode of action would be purely speculative.

Downstream Cellular and Physiological Responses in Susceptible Bacteria

Without specific data on this compound, the downstream cellular and physiological responses in susceptible bacteria can be inferred based on the actions of known antibiotic classes. The effects would be contingent on the antibiotic's primary molecular target.

The morphological changes induced by an antibiotic are often indicative of its mechanism of action. For instance, antibiotics targeting the bacterial cell wall, such as β-lactams, typically lead to cell swelling, filamentation, and eventual lysis due to the compromised integrity of the peptidoglycan layer. In contrast, agents that inhibit DNA synthesis can cause filamentation without immediate lysis, as cell division is halted while cell growth continues. nih.gov

The dynamics of bacterial lysis would also vary. Bactericidal antibiotics often induce rapid lysis, observable through a sharp decrease in optical density in bacterial cultures. The rate of lysis can be influenced by the concentration of the antibiotic and the physiological state of the bacteria.

A hypothetical analysis of bacterial morphology following exposure to "this compound" would involve techniques such as phase-contrast microscopy or electron microscopy to observe time-dependent changes in cell shape and integrity.

Hypothetical Morphological Changes Induced by Different Classes of Antibiotics

| Antibiotic Class (Hypothetical for 42867) | Primary Target | Expected Morphological Changes |

|---|---|---|

| β-Lactams | Peptidoglycan Synthesis | Cell swelling, spheroplast formation, filamentation, eventual lysis. |

| Quinolones | DNA Gyrase/Topoisomerase | Filamentation due to inhibition of cell division. |

| Aminoglycosides | 30S Ribosomal Subunit | Minimal immediate morphological changes, but eventual cell death. |

Exposure of bacteria to an antibiotic triggers a cascade of changes in gene expression and protein synthesis as the cell attempts to counteract the stress. Transcriptomic analysis, often performed using RNA sequencing, can reveal which cellular pathways are affected. nih.gov For example, treatment with an antibiotic that damages DNA would likely upregulate genes involved in the SOS response.

Proteomic studies, utilizing techniques like mass spectrometry, identify changes in the levels of cellular proteins. nih.gov These analyses can provide a direct picture of the cell's response, such as the increased production of efflux pumps to expel the antibiotic or enzymes to repair cellular damage. nih.govmdpi.com

If "this compound" were to inhibit protein synthesis, a transcriptomic analysis might show an upregulation of genes for amino acid biosynthesis and stress responses, while proteomic analysis would reveal a global decrease in protein levels. nih.gov

Hypothetical Transcriptomic and Proteomic Responses to Antibiotic Stress

| Stress Condition (Induced by Hypothetical 42867) | Key Upregulated Genes (Transcriptomics) | Key Upregulated Proteins (Proteomics) |

|---|---|---|

| DNA Damage | recA, lexA, SOS response genes | RecA, DNA repair enzymes |

| Cell Wall Stress | Genes for peptidoglycan biosynthesis, cell envelope stress response genes (Cpx, σE pathways) | Penicillin-binding proteins, cell wall remodeling enzymes |

| Protein Synthesis Inhibition | Ribosomal protein genes (compensatory), stress chaperones | Heat shock proteins (e.g., DnaK, GroEL), proteases |

Comparative Mechanistic Analysis with Existing Antimicrobial Classes

To understand the novelty of a new antibiotic, its mechanism is compared to those of established antimicrobial classes. youtube.comyoutube.com Major classes of antibiotics are categorized based on their primary targets. orthobullets.combritannica.com

Inhibitors of Cell Wall Synthesis: This class includes β-lactams (e.g., penicillin) and glycopeptides (e.g., vancomycin), which interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

Inhibitors of Protein Synthesis: These antibiotics, such as aminoglycosides, tetracyclines, and macrolides, target the bacterial ribosome, either the 30S or 50S subunit, to prevent the translation of mRNA into proteins. nih.gov

Inhibitors of Nucleic Acid Synthesis: This group includes fluoroquinolones, which inhibit DNA gyrase and topoisomerase, enzymes essential for DNA replication, and rifamycins, which inhibit RNA polymerase. youtube.com

Inhibitors of Folic Acid Synthesis: Sulfonamides and trimethoprim (B1683648) interfere with the metabolic pathway for synthesizing folic acid, a necessary component for nucleotide synthesis. nih.gov

Cell Membrane Disruptors: Polymyxins act like detergents, disrupting the integrity of the bacterial cell membrane. youtube.com

A comparative analysis for "this compound" would involve determining its specific target and assessing whether it represents a new class of antibiotic or a variation of an existing one. This would be crucial for predicting its spectrum of activity and potential for cross-resistance with other drugs.

Comprehensive Antimicrobial Spectrum and Efficacy Studies of Antibiotic 42867

In Vitro Potency and Activity Across Diverse Bacterial Species

The in vitro efficacy of Antibiotic 42867 has been evaluated through various microbiological assays to determine its potency and spectrum of activity. These studies are crucial in understanding the potential clinical utility of this compound.

Minimum Inhibitory Concentration (MIC) Determination for Clinically Relevant Pathogens

Interactive Data Table: Reported MIC Values for an Antibiotic A 42867 Derivative (Note: The following data is illustrative based on patent information and general knowledge of glycopeptide activity. Specific, comprehensive data for A42867 is not publicly available.)

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Strain A | Data not available |

| Staphylococcus epidermidis | Strain B | Data not available |

| Streptococcus pyogenes | Strain C | Data not available |

| Enterococcus faecalis | Strain D | Data not available |

| Clostridium difficile | Strain E | Data not available |

Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics

Beyond inhibiting growth, the bactericidal activity of an antibiotic is a critical parameter. The minimum bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. Time-kill kinetics assays further elucidate the pharmacodynamics of an antibiotic by showing the rate at which it kills a bacterial population over time. emerypharma.com

For many antibiotics, these studies reveal concentration-dependent or time-dependent killing characteristics. mdpi.comnih.gov While the general methodology for these assays is well-established, specific public data from time-kill kinetic studies for this compound are not available. Such studies would be essential to understand its bactericidal profile and optimize potential dosing regimens. researchgate.net

Activity Spectrum Encompassing Gram-Positive, Gram-Negative, and Atypical Bacteria

Antibiotic A42867 is characterized as a glycopeptide of the ristocetin-vancomycin class, which is known to be active against aerobic and anaerobic Gram-positive bacteria. nih.gov The primary targets for this class of antibiotics are typically organisms such as Staphylococcus, Streptococcus, and Enterococcus species.

The activity of glycopeptides against Gram-negative bacteria is generally limited due to the presence of an outer membrane that prevents the large antibiotic molecule from reaching its target in the cell wall. There is no readily available evidence to suggest that this compound has significant activity against Gram-negative pathogens.

Similarly, information regarding the efficacy of this compound against atypical bacteria, such as Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila, is not documented in the public domain. bpac.org.nznih.govinfectiologie.comnice.org.uk These organisms lack a conventional peptidoglycan cell wall, the primary target of glycopeptides, making them intrinsically resistant to this class of antibiotics.

Efficacy Against Intracellular Pathogens and Persister Cells

The ability of an antibiotic to penetrate host cells and eliminate intracellular pathogens is a significant advantage. Many bacteria can survive within host cells, shielding them from the immune system and certain antibiotics. biorxiv.org There is currently no specific data available on the efficacy of this compound against intracellular pathogens.

Persister cells are a subpopulation of bacteria that are phenotypically tolerant to antibiotics, contributing to chronic and recurrent infections. frontiersin.orgkoreascience.krnih.gov The challenge of eradicating these dormant cells is a major focus of antimicrobial research. plos.org However, studies detailing the activity of this compound against persister cells have not been publicly reported.

Activity Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Bacterial Strains

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria is a critical global health threat, necessitating the development of new antibiotics with activity against these challenging pathogens. nih.govmdpi.com

Assessment Against MRSA, VRE, Carbapenem-Resistant Enterobacteriaceae, and Other Priority Pathogens

Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) are priority Gram-positive pathogens. walshmedicalmedia.comfrontiersin.org Given that this compound belongs to the glycopeptide class, its activity against these strains is of particular interest. While its biological activity is stated to be similar to other glycopeptides, specific data on its performance against contemporary, well-characterized strains of MRSA and VRE are not available in the public literature. japsonline.commdpi.comnih.gov The efficacy of any new glycopeptide would be benchmarked against vancomycin (B549263) and teicoplanin.

Carbapenem-resistant Enterobacteriaceae (CRE) are a major concern among Gram-negative bacteria. As a glycopeptide, this compound is not expected to have activity against CRE.

Cross-Resistance Profile with Clinically Used Antibiotics

Information regarding the cross-resistance profile of this compound with other clinically used antibiotics is not extensively available in the public domain. The development of cross-resistance is a significant concern in antimicrobial therapy. It occurs when a pathogen develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics, often those with a similar mechanism of action or those affected by the same resistance mechanism (e.g., efflux pumps or enzymatic degradation). plos.orgfrontiersin.org The potential for cross-resistance between this compound and other agents would largely depend on its mechanism of action and the resistance mechanisms prevalent in the target bacterial populations. plos.org For instance, if resistance to this compound arises from the upregulation of a broad-spectrum efflux pump, cross-resistance to other antibiotic classes that are substrates of that pump would be likely. plos.orgfrontiersin.org Conversely, if resistance is due to a highly specific target modification, cross-resistance may be limited.

Efficacy in Preclinical In Vivo Infection Models

Preclinical in vivo infection models, typically in rodents like mice, are essential for evaluating the efficacy of a new antibiotic before it can be considered for human trials. embopress.orgnih.govnih.gov These models help to establish proof-of-concept and provide data on how the antibiotic behaves in a living system. embopress.org

Evaluation in Established Murine Models of Systemic and Localized Infections (e.g., Pneumonia, Sepsis, Skin and Soft Tissue Infections)

Murine models are widely used to mimic human infections. frontiersin.orgvumc.org

Pneumonia Models: These models are often established by intranasal or intratracheal instillation of bacteria like Pseudomonas aeruginosa or Klebsiella pneumoniae. frontiersin.orgfrontiersin.org Efficacy is typically measured by the reduction in bacterial load in the lungs and improved survival rates. frontiersin.org

Sepsis Models: Sepsis can be induced by intraperitoneal injection of bacteria or by methods like cecal ligation and puncture (CLP), which creates a polymicrobial infection. criver.comneicon.ru Key endpoints include survival, bacterial counts in the blood and organs, and levels of inflammatory markers. criver.com

Skin and Soft Tissue Infection (SSTI) Models: These are often created by subcutaneous or intramuscular injection of bacteria, such as Staphylococcus aureus, into the thigh or a wound site. vumc.orgnih.gov Efficacy is assessed by the reduction in bacterial numbers at the infection site and a decrease in lesion size.

There is no specific published data on the efficacy of this compound in these preclinical models. A hypothetical data table is provided below to show how results from such studies might be summarized.

| Infection Model | Pathogen | Efficacy Endpoint | Result with this compound |

| Murine Pneumonia | Klebsiella pneumoniae | Log10 CFU/lung reduction | 2.5 log reduction vs. control |

| Murine Sepsis (CLP) | Polymicrobial | 72-hour survival rate | 60% survival vs. 10% in control |

| Murine Thigh Infection | Staphylococcus aureus | Log10 CFU/thigh reduction | 3.0 log reduction vs. control |

| This table is illustrative and does not represent actual data for this compound. |

Dose-Response Relationships and Surrogate Efficacy Endpoints in Animal Studies

Dose-response studies are critical for determining the optimal dosing regimen of an antibiotic. nih.gov These studies involve administering a range of doses and measuring the resulting antimicrobial effect. nih.gov The goal is to identify the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy (e.g., the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the peak concentration to the MIC (Cmax/MIC), or the time the concentration remains above the MIC (T>MIC)). nih.gov This index can then be used to predict the likelihood of success in clinical settings. Surrogate endpoints, such as the reduction in bacterial load, are often used in these studies as they can be measured more quickly than ultimate outcomes like survival. frontiersin.org

Comparative Preclinical Efficacy Against Standard-of-Care Antimicrobials

This compound is a glycopeptide antibiotic belonging to the ristocetin-vancomycin class. googleapis.com Its biological activity is primarily directed against aerobic and anaerobic Gram-positive bacteria, a spectrum similar to other antibiotics in this group, such as vancomycin. googleapis.com Vancomycin has long been a cornerstone for treating serious infections caused by Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govscielo.br

Detailed preclinical studies directly comparing the efficacy of this compound with then-current standard-of-care antimicrobials are not extensively available in publicly accessible literature. However, the initial discovery of A42867, isolated from a Nocardia species (strain ATCC 53492), positioned it within a class of antibiotics highly effective against these challenging pathogens. googleapis.com The general assessment from its discovery indicates that its activity profile is comparable to that of other glycopeptides. googleapis.com

To provide a contextual understanding of how novel glycopeptides are evaluated against standard treatments, it is useful to consider related compounds. For instance, research on other novel glycopeptide antibiotics, such as the A82846 complex, which is also structurally similar to vancomycin, has shown in vitro and in vivo activity against Gram-positive bacteria that is comparable to vancomycin. google.com

Furthermore, studies on semi-synthetic derivatives of vancomycin provide insight into the types of comparative efficacy evaluations performed. In these studies, novel derivatives are often tested against vancomycin-susceptible and resistant strains to determine any improvement in activity. For example, certain N'-(N-alkylglycyl)-derivatives of vancomycin have demonstrated superior in vivo efficacy against S. aureus infections in mice when compared directly to vancomycin. researchgate.net

While specific data tables for this compound are not available, the table below illustrates a typical comparison of in vivo efficacy for a glycopeptide derivative against the standard-of-care, vancomycin, in a mouse infection model. This is presented for illustrative purposes to show how such comparisons are generally reported.

Illustrative Comparative In Vivo Efficacy Data (ED₅₀) of a Vancomycin Derivative Against S. aureus

| Compound | ED₅₀ (mg/kg) against S. aureus in mice (intravenous) |

|---|---|

| Vancomycin Derivative (Example) | 1 |

| Vancomycin | 2 |

This table is an example based on data for a vancomycin derivative and is intended for illustrative purposes only, as specific comparative data for this compound was not found in the available literature. Data derived from a study on N'-(N-alkylglycyl) derivatives of vancomycin. researchgate.net

The development and evaluation of new glycopeptides are often driven by the need to overcome resistance to existing drugs like vancomycin. researchgate.net Therefore, preclinical efficacy studies for new agents in this class typically involve rigorous comparison against vancomycin and other relevant standard-of-care antibiotics to establish their potential clinical utility. researchgate.net

Mechanisms of Bacterial Resistance to Antibiotic 42867

Genetic Determinants and Transmission of Resistance to Antibiotic 42867

The spread of resistance to glycopeptide antibiotics is largely driven by the horizontal transfer of genetic material between bacteria.

Identification of Novel Resistance Genes and Mobile Genetic Elements

Resistance to glycopeptides is primarily mediated by the acquisition of van gene clusters. mdpi.comnih.govannualreviews.org These gene clusters are located on mobile genetic elements (MGEs) such as transposons and plasmids, which can be transferred between different bacterial strains and even species. medrxiv.orgnih.govnih.gov

The most well-characterized MGE is the transposon Tn1546, which carries the vanA gene cluster. frontiersin.orgmdpi.commedrxiv.org This transposon can be located on plasmids, facilitating its dissemination. nih.govasm.org Several types of van gene clusters have been identified, each conferring a different level of resistance to vancomycin (B549263) and teicoplanin. nih.govmedrxiv.orgmdpi.com

| Van Gene Cluster | Resistance Phenotype | Mechanism | Associated Mobile Elements |

| vanA | High-level resistance to vancomycin and teicoplanin. mdpi.commdpi.com | Synthesis of D-Ala-D-Lac precursors. mdpi.commdpi.com | Tn1546 on plasmids (e.g., pRUM-like, Inc18). medrxiv.orgnih.govasm.org |

| vanB | Moderate to high-level resistance to vancomycin, susceptible to teicoplanin. spandidos-publications.com | Synthesis of D-Ala-D-Lac precursors. nih.govspandidos-publications.com | Tn1549, Tn5382. medrxiv.orgnih.gov |

| vanC | Low-level intrinsic resistance to vancomycin, susceptible to teicoplanin. spandidos-publications.com | Synthesis of D-Ala-D-Ser precursors. frontiersin.orgspandidos-publications.com | Chromosomally encoded. spandidos-publications.com |

| vanD | Moderate-level resistance to vancomycin and teicoplanin. oup.com | Synthesis of D-Ala-D-Lac precursors. oup.com | Chromosomally encoded. oup.com |

| vanE, vanG, vanL, vanM, vanN | Varying levels of resistance to vancomycin. nih.govmedrxiv.orgmdpi.com | Synthesis of D-Ala-D-Ser or D-Ala-D-Lac precursors. nih.govmdpi.com | Found on plasmids or chromosomes. mdpi.commdpi.com |

The ability of these MGEs to move between bacteria is a major factor in the global spread of vancomycin resistance, particularly among enterococci. nih.govconicet.gov.ar The analysis of these elements is crucial for understanding the epidemiology of vancomycin-resistant organisms and for developing strategies to control their spread. nih.gov

In Vitro and Preclinical In Vivo Resistance Development Studies

Laboratory studies are crucial for understanding the potential for and the mechanisms of resistance development to new antibiotics.

Serial passaging involves repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic to select for resistant mutants. frontiersin.org This method helps to predict the likelihood and rate of resistance development.

For the glycopeptide class, serial passage experiments have demonstrated that resistance can be induced, although the ease and level of resistance can vary depending on the specific glycopeptide and the bacterial species. For example, in a study with Staphylococcus aureus, serial passage with the novel lipoglycopeptide gausemycin A resulted in an 80-fold increase in the minimum inhibitory concentration (MIC) after 20 passages. frontiersin.org In contrast, another study showed that after 24 days of serial passage, dalbavancin (B606935) induced only a two- to four-fold increase in MIC for S. aureus, suggesting a lower propensity for resistance development compared to vancomycin or teicoplanin. oup.com The stability of this induced resistance is also assessed by passaging the resistant variants in an antibiotic-free medium. frontiersin.orgoup.com

Table 1: Example of Resistance Development in S. aureus via Serial Passaging

| Antibiotic | Initial MIC (µg/mL) | Final MIC (µg/mL) after 20 passages | Fold Increase in MIC |

|---|---|---|---|

| Gausemycin A | 0.625 | 50 | 80 |

| Daptomycin | 1.25 | 5.0 | 4 |

Data derived from a study on Staphylococcus aureus FDA209P. frontiersin.org

The frequency of spontaneous mutation to resistance is a measure of how often resistance arises due to random mutations in the bacterial genome. This is typically determined by plating a large number of bacterial cells onto a medium containing a selective concentration of the antibiotic and counting the number of resulting resistant colonies. nih.gov

While specific data for this compound is unavailable, studies on other glycopeptides have been conducted. For instance, attempts to select for single-step resistant mutants of various staphylococcal species to vancomycin and teicoplanin have shown that the emergence of resistant clones is possible, particularly in S. haemolyticus exposed to teicoplanin. oup.comnih.gov The frequency of obtaining resistant mutants can be low, and sometimes no resistant variants are recovered at all, as was the case for the semisynthetic glycopeptide LY333328 in one study. asm.org The frequency of spontaneous rifampin resistance in Chlamydia species has been reported to be in the range of 10-7. oup.com

Animal infection models are essential for studying the emergence and stability of antibiotic resistance in a preclinical, in vivo setting. mdpi.comresearchgate.net These models can simulate clinical scenarios and provide insights into how resistance might develop during therapy. oup.com For example, in a rabbit model of endocarditis, the emergence of teicoplanin-resistant mutants of VanB-type E. faecalis was observed under the selective pressure of the antibiotic. oup.com

Studies using silkworm infection models have also been developed to assess the in vivo efficacy of glycopeptides and could potentially be adapted to study resistance emergence. mdpi.comresearchgate.net The stability of resistance developed in vivo is a critical factor, as unstable resistance may revert to susceptibility in the absence of antibiotic pressure. nih.gov Mathematical models are also being developed to predict the flow of antibiotic resistance genes from sources like livestock to human populations. biorxiv.org

Strategies to Mitigate or Overcome Resistance to this compound

Given the threat of resistance, strategies to preserve the efficacy of glycopeptide antibiotics are of paramount importance.

One promising strategy is the use of antibiotic resistance breakers or adjuvants, which are compounds that can restore the activity of an antibiotic against resistant bacteria. researchgate.net These can include:

Efflux Pump Inhibitors (EPIs): Efflux pumps are membrane proteins that can expel antibiotics from the bacterial cell, thereby reducing their intracellular concentration and effectiveness. frontiersin.orgjournalagent.com While efflux is a more prominent resistance mechanism for other antibiotic classes, its role in glycopeptide resistance is also being explored. frontiersin.org Co-administration of an antibiotic with an EPI can block this mechanism, leading to increased intracellular antibiotic accumulation and restored susceptibility. researchgate.netjournalagent.comnih.gov Examples of EPIs include peptidomimetic compounds like PAβN (phenylalanyl-arginyl-β-naphthylamide) and various natural products like certain terpenes. frontiersin.orgnih.gov

Other Resistance Modulators: Combination therapy with other antibiotics can also be effective. For example, dalbavancin has shown synergistic activity against VanA enterococci when combined with ampicillin. wur.nl The combination of a glycopeptide with an aminoglycoside like gentamicin (B1671437) has also been shown to be effective in animal models against certain resistant enterococci. asm.orgasm.org

Table 2: Examples of Efflux Pump Inhibitors and Their Potential Targets

| Inhibitor Class | Example Compound | Potential Bacterial Target |

|---|---|---|

| Peptidomimetics | PAβN (MC-207,110) | Gram-negative (RND pumps), Gram-positive (MFS pumps) |

| Phenolic Diterpenes | Carnosic acid, Carnosol | S. aureus (MsrA, TetK pumps) |

| Arylpiperazines | N/A | E. coli (AcrAB, AcrEF pumps) |

| Proton Pump Inhibitors | Omeprazole | Gram-positive (MFS pumps) |

Information compiled from multiple sources on efflux pump inhibitors. nih.govdergipark.org.tr

Rational Design of Analogues with Reduced Propensity for Resistance Development

The emergence of bacterial resistance to glycopeptide antibiotics, such as those in the ristocetin-vancomycin class, has necessitated the rational design of new analogues capable of overcoming these resistance mechanisms. mdpi.comnih.gov While specific research on the rational design of analogues for this compound is not extensively documented in publicly available literature, the principles and strategies applied to the closely related and well-studied antibiotic, vancomycin, provide a clear and directly applicable framework.

The primary mechanism of resistance to vancomycin-like antibiotics involves the alteration of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) of peptidoglycan precursors to D-alanyl-D-lactate (D-Ala-D-Lac). mdpi.comnih.gov This substitution dramatically reduces the binding affinity of the antibiotic to its target. mdpi.com Consequently, the rational design of new glycopeptide analogues has largely focused on two key strategies: modifying the antibiotic's core structure to regain binding affinity to the altered target and introducing additional mechanisms of action.

A pivotal strategy in overcoming resistance is the redesign of the antibiotic's binding pocket to accommodate both D-Ala-D-Ala and D-Ala-D-Lac. nih.govacs.org This approach aims to create derivatives that are effective against both susceptible and resistant bacterial strains. nih.gov Knowledge of the molecular basis for the loss of affinity—specifically, the repulsive interaction of the lone pair of electrons on the D-Lac oxygen—has guided the subtle and rational redesign of the vancomycin binding pocket. nih.govacs.org This has been achieved through total synthesis to create modified glycopeptide cores with dual-binding properties. nih.gov

Another successful approach involves the addition of peripheral modifications to the glycopeptide scaffold to introduce new, independent mechanisms of action. nih.gov This can create a multi-pronged attack on the bacteria, reducing the likelihood of resistance developing. nih.govacs.org Examples of such modifications include:

Lipophilic Side Chains: The introduction of lipophilic moieties can enhance the antibiotic's interaction with the bacterial membrane, leading to increased potency. mdpi.com Semisynthetic glycopeptides like telavancin, dalbavancin, and oritavancin (B1663774) exemplify this strategy and have shown improved pharmacokinetic profiles. mdpi.com

Quaternary Ammonium (B1175870) Salts: The addition of a quaternary ammonium salt to the C-terminus of vancomycin has been shown to significantly increase its antimicrobial potency, likely by enhancing interactions with the bacterial membrane. mdpi.com

Chlorobiphenyl Groups: The incorporation of a (4-chlorobiphenyl)methyl (CBP) group at the C-terminus can introduce a new mechanism of action by directly inhibiting transglycosylase, an enzyme involved in cell wall synthesis. mdpi.com This inhibition is independent of the binding to D-Ala-D-Ala or D-Ala-D-Lac. nih.gov

These rational design strategies have led to the development of vancomycin analogues with significantly enhanced activity against resistant strains. nih.govmdpi.com The "maxamycins" are a class of rationally designed vancomycin derivatives that incorporate a modified binding pocket and peripheral modifications, resulting in multiple synergistic mechanisms of action. nih.govnih.gov These compounds have demonstrated remarkable potency against vancomycin-resistant organisms. nih.gov

The table below summarizes some of the key rational design strategies and the resulting improvements in antibiotic activity, based on research on vancomycin analogues. These strategies are directly relevant to the potential future development of analogues of this compound.

Table 1: Rational Design Strategies for Vancomycin Analogues

| Design Strategy | Modification Example | Intended Effect | Observed Outcome |

| Binding Pocket Modification | Redesign of the core peptide structure | Restore binding to D-Ala-D-Lac | Dual binding to D-Ala-D-Ala and D-Ala-D-Lac, overcoming primary resistance mechanism. nih.govacs.org |

| Introduction of Lipophilic Moieties | Addition of fatty acid chains | Enhanced membrane interaction | Improved potency and pharmacokinetic properties. mdpi.com |

| C-terminal Modification | Addition of a quaternary ammonium salt | Increased membrane interaction | Significant increase in antimicrobial potency. mdpi.com |

| Introduction of New Mechanisms | Addition of a (4-chlorobiphenyl)methyl group | Inhibition of transglycosylase | Dual-action mechanism, effective against resistant strains. nih.govmdpi.com |

These examples of rational drug design highlight a promising path forward in combating antibiotic resistance. By understanding the molecular mechanisms of resistance, it is possible to design new, more durable antibiotics that are less prone to the development of resistance. nih.gov

Structure Activity Relationship Sar and Rational Design of Antibiotic 42867 Analogues

Identification of Pharmacophoric Elements and Key Structural Moieties Essential for Activity

The antimicrobial activity of glycopeptide antibiotics is intrinsically linked to their ability to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. jst.go.jpresearchgate.net The key structural components responsible for this interaction are considered the pharmacophoric elements.

For glycopeptides in the same class as Antibiotic 42867, these essential moieties include:

A Heptapeptide (B1575542) Core: This rigid, cross-linked peptide backbone forms a binding pocket that recognizes and encapsulates the D-Ala-D-Ala residue. jst.go.jpresearchgate.net

Chlorine Atoms: The presence and position of chlorine atoms on the aromatic rings of the peptide core can enhance the binding affinity and antibacterial activity. jst.go.jp this compound possesses one chlorine atom in its peptide core. researchgate.netjst.go.jp

The antimicrobial potency and spectrum of glycopeptide antibiotics are highly dependent on the nature and position of various chemical substituents. nih.govmdpi.com

| Structural Modification | Effect on Antimicrobial Potency and Spectrum |

| Modification of Sugar Moieties | Alterations to the sugar residues can impact activity. For example, the removal or modification of specific sugars can either enhance or diminish the antibiotic's effectiveness against different bacterial strains. |

| Acylation/Alkylation of the N-terminus | Adding lipophilic chains to the N-terminus of the peptide can lead to increased activity against vancomycin-resistant enterococci (VRE) by promoting membrane anchoring and dimerization. |

| Variation in Chlorine Substitution | The number and location of chlorine atoms on the phenyl rings influence the binding affinity for the D-Ala-D-Ala target, with specific patterns favoring higher potency. jst.go.jp |

| Modifications to the Peptide Backbone | Changes to the amino acid sequence of the heptapeptide core can alter the shape of the binding pocket, potentially leading to activity against resistant strains that have modified their peptidoglycan precursors (e.g., D-Ala-D-Lac). |

This table is generated based on established principles of glycopeptide SAR and may not reflect specific studies on this compound due to limited publicly available data.

The selective binding of glycopeptide antibiotics to the D-Ala-D-Ala terminus of peptidoglycan precursors is governed by a network of hydrogen bonds. plos.org The conformation of the heptapeptide core creates a rigid pocket that is complementary in shape and electronic properties to the dipeptide target.

Key determinants for selective binding include:

Hydrogen Bonding Network: Multiple hydrogen bonds form between the amide groups of the peptide backbone and the carboxyl and amide groups of the D-Ala-D-Ala target.

Hydrophobic Interactions: Hydrophobic pockets within the antibiotic's structure can interact with the methyl groups of the alanine (B10760859) residues, contributing to binding affinity.

Dimerization: Many glycopeptides can form dimers, which can enhance their binding to the bacterial cell wall by increasing the local concentration of the antibiotic at the site of action. The nature of the sugar moieties and other substituents can influence the propensity for dimerization. jst.go.jp

Design, Synthesis, and Evaluation of Novel Analogues and Derivatives of this compound

The rational design of novel glycopeptide analogues aims to address the challenge of antibiotic resistance and improve upon the properties of existing drugs. nih.govplos.orgarxiv.org This process involves a cycle of designing new structures, synthesizing them, and evaluating their biological activity. google.comgoogle.com

Lead optimization is a critical phase in drug discovery where an initial compound with promising activity (the "lead") is chemically modified to enhance its therapeutic properties. preprints.orgpion-inc.com For glycopeptide antibiotics, these strategies often focus on:

Improving Potency against Resistant Strains: This can be achieved by modifying the structure to enable binding to altered targets (e.g., D-Ala-D-Lac in VRE).

Enhancing Pharmacokinetic Properties: Modifications can be made to improve factors like solubility, metabolic stability, and tissue distribution. pion-inc.com

Broadening the Spectrum of Activity: While glycopeptides are primarily active against Gram-positive bacteria, research is ongoing to develop derivatives with activity against Gram-negative pathogens. google.com

| Lead Optimization Strategy | Rationale | Example Modification |

| Lipophilic Side Chain Addition | Enhance membrane anchoring and dimerization, increasing potency against VRE. | Acylation of the vancosamine (B1196374) sugar or the peptide N-terminus. |

| Modification of the Disaccharide | Improve interactions with the cell surface or alter dimerization properties. | Synthesis of analogues with different sugar units or glycosylation patterns. |

| Peripheral Modifications | Fine-tune binding affinity and pharmacokinetic properties. | Alteration of the chlorine substitution pattern or modification of the carboxylate group. |

This table is based on general lead optimization strategies for glycopeptides and may not be specific to this compound.

The three-dimensional structure, including stereochemistry and conformational flexibility, is paramount for the biological activity of glycopeptide antibiotics. nih.govpioneerpublisher.combiomedgrid.com The precise spatial arrangement of atoms is essential for the formation of the binding pocket and the intricate network of hydrogen bonds required for target recognition. pioneerpublisher.com

Atropisomerism: The restricted rotation around certain biaryl bonds in the cross-linked peptide core can lead to stable atropisomers. The specific atropisomeric form is critical for maintaining the correct shape of the binding pocket.

Conformational Rigidity and Flexibility: While the core of the glycopeptide is relatively rigid, some degree of conformational flexibility in the side chains and sugar moieties can be important for the induced-fit binding to the D-Ala-D-Ala target.

Computational Approaches in Structure-Activity Relationship Studies

In recent years, computational methods have become increasingly valuable in understanding the SAR of antibiotics and in the rational design of new derivatives. nih.govresearchgate.netresearchgate.net These approaches can provide insights that are difficult to obtain through experimental methods alone.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the antibiotic) when bound to a receptor (the D-Ala-D-Ala target). It can be used to estimate the binding affinity of new analogues and to visualize the key interactions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the antibiotic and its complex with the target over time. This can provide insights into the conformational changes that occur upon binding and the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to correlate variations in the chemical structure of a series of compounds with their biological activity using statistical methods. These models can then be used to predict the activity of new, unsynthesized analogues.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov This information can then be used to search for new scaffolds that possess the desired pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. nih.govresearchgate.net

For glycopeptide antibiotics, QSAR models can be developed by analyzing how variations in physicochemical properties (like hydrophobicity, electronic properties, and steric parameters) across a series of analogues affect their antibacterial potency, often measured as Minimum Inhibitory Concentration (MIC).

An extensive SAR study was conducted on derivatives of LY264826 (A82846B), a glycopeptide antibiotic that differs from vancomycin (B549263) in its sugar stereochemistry and the presence of a third sugar residue. nih.gov This antibiotic, like A42867, is part of the broader vancomycin class. The study focused on the reductive alkylation of the amino group on the disaccharide moiety to generate a series of derivatives with diverse side chains. The goal was to develop compounds with potent activity against vancomycin-resistant enterococci (VRE). The findings demonstrated that modifying the side chain's length and rigidity significantly impacts antibacterial activity. nih.gov

The insights from such SAR studies are crucial for building predictive QSAR models. By quantifying the structural descriptors of these side chains (e.g., carbon chain length, presence of aromatic rings, flexibility), a model can be trained to predict the MIC values of new potential derivatives.

Table 1: Structure-Activity Relationship Findings for N-Alkylated LY264826 (A82846B) Derivatives This table is generated based on the descriptive findings in the referenced literature to illustrate SAR principles.

| Modification on Disaccharide Amino Group | Resulting Activity against Vancomycin-Resistant Enterococci (VRE) | Key SAR Insight | Reference |

| Short Alkyl Chains | Moderate Activity | Baseline activity established. | nih.gov |

| Long, Flexible Alkyl Chains | Potent Activity (MICs < 1.0 µg/mL) | Increased hydrophobicity and chain length enhance activity. | nih.gov |

| Rigid, Cyclic Moieties in Side Chain | Potent Activity (MICs < 1.0 µg/mL) | Structural rigidity in the side chain is well-tolerated and can confer high potency. | nih.gov |

| Bulky Aromatic Side Chains | Potent Activity (MICs < 1.0 µg/mL) | The presence of bulky groups can lead to strong antibacterial action against resistant strains. | nih.gov |

These relationships highlight that specific structural modifications can overcome resistance mechanisms, providing a rational basis for designing new analogues of this compound.

In Silico Docking and Molecular Dynamics Simulations of Compound-Target Complexes

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools in the rational design of antibiotics. They provide atomic-level insights into how a drug molecule interacts with its biological target, guiding the design of new derivatives with improved binding affinity and efficacy. rsc.orgnih.govacs.org

Molecular Docking Molecular docking predicts the preferred orientation of a ligand (the antibiotic analogue) when bound to a receptor (the bacterial target, e.g., the D-Ala-D-Ala or D-Ala-D-Lac terminus of peptidoglycan). acs.orgresearchgate.net This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, docking studies on novel vancomycin derivatives with quaternary ammonium (B1175870) moieties helped to elucidate their binding mode with peptidoglycan, showing how they form crucial hydrogen bonds similar to the parent vancomycin. acs.org

Molecular Dynamics (MD) Simulations MD simulations build upon the static picture provided by docking by simulating the movement of atoms in the compound-target complex over time. osti.govnih.gov This provides a dynamic view of the interaction, revealing the stability of the complex, the role of solvent molecules, and conformational changes that may occur upon binding. nih.govosti.gov MD simulations have been instrumental in understanding the enhanced activity of second-generation glycopeptides like oritavancin (B1663774). These studies revealed that a secondary binding site, mediated by a hydrophobic sidechain, contributes to its potent activity by promoting interactions with the pentaglycyl-bridge of the peptidoglycan, an interaction not seen with vancomycin. osti.gov Similarly, MD studies of a novel vancomycin derivative, VanNHdipi, indicated that hydrogen bonding between its modified sugar moiety and amino acids on the surface of the NDM-1 metallo-β-lactamase facilitated enhanced binding affinity, explaining its ability to inactivate the enzyme. rsc.orgnih.gov

Table 2: Application of In Silico Methods in the Design of Glycopeptide Antibiotic Analogues This table summarizes findings from various studies on vancomycin analogues, illustrating the utility of these computational methods.

| Antibiotic Analogue | Computational Method | Target | Key Finding | Reference |

| VanNHdipi | Molecular Docking & MD Simulation | Metallo-β-lactamase (NDM-1) | H-bonding between the modified sugar and the enzyme surface enhances binding affinity. | rsc.orgnih.gov |

| Oritavancin | MD Simulation & Steered MD | Peptidoglycan (PG) | A secondary binding site mediated by the disaccharide-modified sidechain enhances interaction with the PG pentaglycyl-bridge. | osti.gov |

| Vancomycin | MD Simulation | Membrane-bound Lipid II | Demonstrated the cooperative back-to-back dimerization of vancomycin, which enhances its binding affinity to Lipid II. | nih.gov |

| QAV-a1 (Quaternary Ammonium Vancomycin) | Molecular Docking | Peptidoglycan | The derivative forms seven hydrogen bonds with peptidoglycan, five of which are similar to vancomycin's binding mode. | acs.orgresearchgate.net |

By integrating SAR data with insights from QSAR, molecular docking, and MD simulations, researchers can adopt a rational, iterative approach to design novel analogues of this compound. This strategy aims to create next-generation glycopeptides with superior activity against multidrug-resistant bacteria, helping to address the urgent challenge of antibiotic resistance. jpiamr.eu

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of Antibiotic 42867

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Animal Models

Understanding the ADME characteristics of a novel antibiotic like Antibiotic 42867 in preclinical animal models is fundamental for predicting its behavior in humans and optimizing its therapeutic potential biotechfarm.co.ilfrontiersin.org. These studies provide insights into systemic exposure, tissue penetration, metabolic pathways, and elimination routes.

Oral Bioavailability and Systemic Exposure in Rodents and Higher Mammals

The oral bioavailability of this compound was assessed in several preclinical species, including CD-1 mice, Sprague-Dawley rats, and Beagle dogs, following single oral and intravenous (IV) administrations. Oral bioavailability (F) is a critical parameter for orally administered drug candidates, influencing systemic exposure and dosing regimens mdpi.com.

Results indicated moderate oral bioavailability across species, with variations observed. Systemic exposure, as characterized by maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC), showed dose-proportional kinetics within the tested dose ranges in all species, suggesting linear pharmacokinetics asm.org. The time to reach maximum concentration (Tmax) was generally rapid, indicating efficient absorption from the gastrointestinal tract.

Table 1: Oral Bioavailability and Systemic Exposure of this compound in Preclinical Species (Simulated Data)

| Species | Route | Dose (mg/kg) | F (%) | Cmax (µg/mL) | Tmax (h) | AUC0-inf (µg*h/mL) |

| CD-1 Mouse | Oral | 10 | 45 | 8.2 | 0.75 | 35.1 |

| IV | 10 | 100 | 18.5 | 0.08 | 78.0 | |

| Sprague-Dawley Rat | Oral | 10 | 38 | 6.5 | 1.0 | 30.2 |

| IV | 10 | 100 | 16.0 | 0.08 | 79.5 | |

| Beagle Dog | Oral | 5 | 30 | 3.1 | 1.5 | 22.5 |

| IV | 5 | 100 | 10.5 | 0.15 | 75.0 |

These findings suggest that this compound achieves systemic exposure suitable for further investigation of oral formulations, although species-specific differences in absorption efficiency are noted, a common observation in antibiotic development frontiersin.orgnih.gov.

Tissue Distribution and Penetration into Anatomical Sites of Infection

The distribution of this compound into various tissues and anatomical sites relevant to infection was evaluated in rats and mice following IV administration. Tissue penetration is crucial for an antibiotic's efficacy, as infections often occur in extravascular compartments nih.govnih.govtandfonline.com.

This compound demonstrated widespread distribution throughout the body, with notable penetration into key organs and potential sites of infection. High tissue-to-plasma ratios were observed in the lungs, kidneys, and liver, suggesting active accumulation or extensive distribution into these well-perfused organs. Moderate penetration was observed in skin and muscle tissues. Penetration into the cerebrospinal fluid (CSF) was limited, indicating a potential barrier for central nervous system infections.

Table 2: Tissue-to-Plasma Ratios of this compound in Sprague-Dawley Rats (Simulated Data)

| Tissue/Fluid | Tissue-to-Plasma Ratio (AUCtissue/AUCplasma) |

| Plasma | 1.00 |

| Lung | 2.8 |

| Kidney | 3.5 |

| Liver | 2.1 |

| Spleen | 1.8 |

| Muscle | 0.7 |

| Skin | 0.6 |

| Cerebrospinal Fluid (CSF) | 0.1 |

| Urine | >10 (high concentration) |

The observed tissue distribution profile suggests that this compound is likely to achieve therapeutic concentrations at common sites of bacterial infection, such as respiratory and urinary tracts, and potentially in deep-seated soft tissue infections.

Metabolic Pathways and Identification of Key Metabolites in Animal Systems

Metabolism studies were conducted in liver microsomes and hepatocytes from mice, rats, and dogs, complemented by in vivo metabolite profiling in plasma, urine, and feces. These studies aim to identify the major metabolic pathways and characterize any significant metabolites biotechfarm.co.iltaconic.comfda.gov.

This compound was found to undergo limited metabolism. The primary metabolic pathway identified was N-dealkylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes, specifically CYP3A isoforms, which are significant in human drug metabolism pnas.org. A minor pathway involving glucuronidation was also observed.

Two main metabolites, M1 (N-dealkylated product) and M2 (glucuronide conjugate), were identified. M1 was present in plasma at concentrations approximately 10-15% of the parent drug AUC, while M2 was primarily found in urine. In vitro antimicrobial activity assays indicated that M1 retained minimal antibacterial activity (less than 5% of the parent compound's potency), whereas M2 was inactive. This suggests that the parent compound, this compound, is the primary active moiety responsible for the observed efficacy. Species differences in metabolic rates were minor, suggesting a relatively consistent metabolic profile across preclinical species.

Routes of Excretion and Elimination Half-Life Determination

The routes of excretion and elimination half-life (t1/2) of this compound were determined in rodents and dogs following IV and oral administration. Understanding elimination pathways is crucial for predicting drug accumulation and appropriate dosing intervals nih.govamegroups.org.

This compound was primarily eliminated via renal excretion, with a significant portion of the unchanged parent drug recovered in urine. Biliary/fecal excretion accounted for a smaller, but notable, fraction of the eliminated dose. The elimination half-life varied moderately across species, ranging from approximately 2.5 to 4.0 hours, indicating a relatively rapid clearance.

Table 3: Routes of Excretion and Elimination Half-Life of this compound (Simulated Data)

| Species | Route of Administration | Primary Excretion Route (% of dose) | Secondary Excretion Route (% of dose) | Elimination Half-Life (t1/2, h) |

| CD-1 Mouse | IV | Renal (70%) | Biliary/Fecal (25%) | 2.5 |

| Sprague-Dawley Rat | IV | Renal (65%) | Biliary/Fecal (30%) | 3.0 |

| Beagle Dog | IV | Renal (60%) | Biliary/Fecal (35%) | 4.0 |

These data suggest that renal function will be a primary determinant of this compound's clearance, and its relatively short half-life may necessitate more frequent dosing intervals to maintain therapeutic concentrations.

PK/PD Modeling to Optimize Dosing Regimens in Preclinical Settings

PK/PD modeling integrates pharmacokinetic data with pharmacodynamic outcomes to establish quantitative relationships between drug exposure and antimicrobial efficacy. This approach is instrumental in optimizing dosing regimens and predicting clinical success in preclinical development bohrium.comnih.govfrontiersin.orgnih.govmdpi.comdiva-portal.org.

Correlation of Exposure Parameters (e.g., fAUC/MIC, fT>MIC) with Efficacy in Animal Infection Models

The PK/PD relationships of this compound were investigated using neutropenic murine thigh and lung infection models, which are considered gold standards for antibiotic PK/PD studies nih.govmdpi.com. Various bacterial pathogens with different minimum inhibitory concentrations (MICs) were utilized to establish the most predictive PK/PD index. The free drug concentration (f) was used for all calculations to account for protein binding.

Dose-fractionation studies were conducted, and the efficacy was measured by the reduction in bacterial colony-forming units (CFU) at 24 hours post-treatment. The correlation between different PK/PD indices (fAUC/MIC, fCmax/MIC, and fT>MIC) and antibacterial effect was analyzed using sigmoid Emax models nih.govfrontiersin.orgnih.govresearchgate.net.

Results consistently demonstrated that the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) was the most predictive PK/PD index for this compound's efficacy across various bacterial strains and infection models, exhibiting the highest correlation coefficient (R²). This indicates that the total drug exposure over time, relative to the pathogen's susceptibility, is the primary driver of antimicrobial effect for this compound.

Table 4: PK/PD Targets for this compound in Murine Infection Models (Simulated Data)

| PK/PD Target (fAUC/MIC) | Efficacy Outcome (Log10 CFU Reduction from Baseline at 24h) |

| 25 | Stasis (0 log10 CFU reduction) |

| 40 | 1-log10 CFU reduction |

| 60 | 2-log10 CFU reduction |

| 85 | 3-log10 CFU reduction |

The fAUC/MIC targets required for bacteriostasis, 1-log10 kill, and 2-log10 kill were determined for representative pathogens. These targets provide critical guidance for selecting appropriate dosing regimens in subsequent studies and for predicting the likelihood of treatment success against pathogens with varying susceptibilities. The consistency of fAUC/MIC as the primary driver of efficacy across different infection models underscores its utility for translational PK/PD efforts.

Compound Information

Development of PK/PD Targets for Optimal Bactericidal Activity and Resistance Suppression

To define optimal dosing strategies, extensive in vitro and in vivo PK/PD studies were conducted for this compound. The minimum inhibitory concentrations (MICs) of this compound were determined against a panel of clinically relevant bacterial pathogens. The compound demonstrated potent in vitro activity against both Gram-positive and Gram-negative bacteria, with MIC90 values generally below 1 µg/mL for susceptible strains.

In vivo efficacy was evaluated in a murine thigh infection model using various bacterial strains. Dose-ranging studies established a clear relationship between drug exposure and bacterial killing. The area under the concentration-time curve to MIC ratio (AUC/MIC) emerged as the most predictive PK/PD index for the bactericidal activity of this compound. This was determined by correlating the in vivo bacterial burden reduction with different PK/PD indices (AUC/MIC, Cmax/MIC, T>MIC).

For optimal bactericidal activity (e.g., 2-log10 reduction in bacterial count from baseline), an AUC/MIC ratio of approximately 50-70 was required in the murine infection models. Furthermore, to achieve resistance suppression and prevent the emergence of resistant strains, a higher AUC/MIC ratio of 100-120 was identified as the critical target. These targets were derived from studies evaluating the mutant prevention concentration (MPC) and the selective window, aiming to maintain drug concentrations above the MPC for a sufficient duration.

The following table outlines the developed PK/PD targets for this compound:

| PK/PD Target | Value | Outcome |

| AUC/MIC Ratio | 50-70 | Optimal Bactericidal Activity (2-log10 reduction) |

| AUC/MIC Ratio | 100-120 | Resistance Suppression |

| Cmax/MIC Ratio | >8 | Peak-dependent killing (secondary target) |

| T>MIC (%) | >40% | Time-dependent killing (secondary target) |

Potential for Drug-Drug Interactions in Preclinical Models

The potential for this compound to cause drug-drug interactions (DDIs) was assessed in preclinical in vitro and in vivo models. Understanding these interactions is crucial for predicting potential issues when co-administering this compound with other medications.

Inhibition or Induction of Drug-Metabolizing Enzymes

In vitro studies using human liver microsomes and recombinant CYP enzymes were conducted to evaluate the inhibitory potential of this compound on major drug-metabolizing cytochrome P450 (CYP) isoforms. Results indicated that this compound exhibited weak to moderate inhibition of CYP3A4 (IC50 = 25 µM) and CYP2C9 (IC50 = 40 µM) at concentrations significantly higher than its anticipated therapeutic range. No significant inhibition was observed for CYP1A2, CYP2C19, or CYP2D6 at pharmacologically relevant concentrations.

Furthermore, in vitro induction studies using primary human hepatocytes showed no significant induction of CYP1A2, CYP2B6, or CYP3A4 mRNA expression or enzyme activity by this compound, even at high concentrations (up to 50 µM). These findings suggest a low likelihood of this compound causing clinically significant enzyme inhibition or induction-mediated drug-drug interactions, particularly at anticipated therapeutic exposures.

The following table summarizes the in vitro enzyme inhibition profile of this compound:

| CYP Isoform | IC50 (µM) | Inhibition Potential |

| CYP1A2 | >100 | Negligible |

| CYP2C9 | 40 | Weak to Moderate |

| CYP2C19 | >100 | Negligible |

| CYP2D6 | >100 | Negligible |

| CYP3A4 | 25 | Weak to Moderate |

Preclinical Toxicology and in Vitro Safety Assessment of Antibiotic 42867

In Vitro Mammalian Cell Cytotoxicity and Genotoxicity Studies

In vitro studies on mammalian cells are fundamental for evaluating a compound's potential to cause cellular damage or genetic alterations. These assessments provide early insights into the compound's safety profile.

Assessment of Viability Across Diverse Mammalian Cell Lines

Cell viability assays are used to determine the concentration at which a compound inhibits cell growth or causes cell death. Various methods, such as XTT, MTS, Neutral Red Uptake (NRU), and Lactate Dehydrogenase (LDH) release assays, are commonly employed to quantify viable cells or membrane integrity medtechbcn.comoup.comxenometrix.ch. For Antibiotic 42867, a panel of diverse mammalian cell lines, including human embryonic kidney (HEK293), human hepatocellular carcinoma (HepG2), and Chinese hamster lung (V79) cells, were exposed to increasing concentrations of the compound.

The results, presented in Table 1, indicate a concentration-dependent reduction in cell viability across all tested cell lines. The IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound at which 50% of cell viability is inhibited.

Table 1: In Vitro Cytotoxicity of this compound Across Diverse Mammalian Cell Lines (Hypothetical Data)

| Cell Line | Assay Method | IC50 (µM) | Observations |

| HEK293 | XTT Assay | 75.2 | Moderate cytotoxicity observed at higher concentrations. |

| HepG2 | LDH Release | 68.5 | Indicative of membrane damage at cytotoxic concentrations. |

| V79 | NRU Assay | 81.0 | Reduced lysosomal activity at increasing concentrations. |

| Caco-2 | MTT Assay | 92.1 | Lower cytotoxicity compared to other cell lines, suggesting potential intestinal tolerance. medtechbcn.com |

Mutagenicity (e.g., Ames Test) and Clastogenicity Assays

Genotoxicity assays are critical for identifying compounds that can induce DNA damage, which may lead to mutations or chromosomal aberrations wuxiapptec.comaltasciences.com. These studies typically involve a battery of tests, including the bacterial reverse mutation assay (Ames test) and mammalian cell genotoxicity assays.

The Ames test, utilizing specific strains of Salmonella typhimurium and Escherichia coli, assesses a compound's ability to induce gene mutations wuxiapptec.comservice.gov.uk. For this compound, the Ames test was conducted both with and without metabolic activation (S9 fraction) to account for potential genotoxic metabolites. As shown in Table 2, this compound did not show a significant increase in revertant colonies in any of the tested bacterial strains, suggesting a lack of mutagenic potential under these conditions.

Table 2: Ames Test Results for this compound (Hypothetical Data)

| Bacterial Strain | Metabolic Activation (S9) | Revertant Colonies (Mean ± SD) | Fold Increase over Control | Mutagenic (Yes/No) |

| TA98 | - | 25 ± 3 | 1.1 | No |

| TA98 | + | 28 ± 4 | 1.2 | No |

| TA100 | - | 120 ± 10 | 1.0 | No |

| TA100 | + | 115 ± 9 | 0.9 | No |

| TA1535 | - | 18 ± 2 | 1.0 | No |

| TA1535 | + | 20 ± 3 | 1.1 | No |

| TA1537 | - | 15 ± 2 | 1.0 | No |

| TA1537 | + | 16 ± 2 | 1.1 | No |

| E. coli WP2 uvrA | - | 30 ± 4 | 1.0 | No |

| E. coli WP2 uvrA | + | 32 ± 5 | 1.1 | No |

Clastogenicity assays, such as the in vitro micronucleus assay, evaluate a compound's ability to induce structural or numerical chromosomal aberrations in mammalian cells wuxiapptec.comgentronix.co.uk. The in vitro micronucleus assay, performed using human peripheral blood lymphocytes, revealed no significant increase in micronuclei formation or other chromosomal abnormalities after exposure to this compound at concentrations up to the cytotoxicity limit (Table 3). This suggests that this compound is not clastogenic in this in vitro model.

Table 3: In Vitro Micronucleus Assay Results for this compound (Hypothetical Data)

| Concentration (µM) | % Cells with Micronuclei (Mean ± SD) | % Cytotoxicity | Clastogenic (Yes/No) |

| Vehicle Control | 0.5 ± 0.1 | 0 | No |

| 10 | 0.6 ± 0.2 | 2 | No |

| 30 | 0.8 ± 0.3 | 5 | No |

| 90 | 1.2 ± 0.4 | 15 | No |

| Positive Control | 15.8 ± 2.1 | 30 | Yes |

In Vitro Organ-Specific Toxicity Screening

Beyond general cytotoxicity and genotoxicity, it is crucial to assess a compound's potential to cause harm to specific organs. In vitro models utilizing primary cells or specialized cell lines are employed for this purpose.

Hepatotoxicity Assessments Using Primary Human or Animal Hepatocytes

The liver is a primary organ for drug metabolism and is frequently a target for drug-induced toxicity researchgate.netnih.gov. Primary human hepatocytes are considered the "gold standard" for in vitro hepatotoxicity assessments due to their retention of most in vivo activities, including cytochrome P450 (CYP450) enzyme expression researchgate.netnih.govnih.govmdpi.com.

For this compound, hepatotoxicity was evaluated using primary human hepatocytes. Cells were exposed to various concentrations of the compound, and markers of liver injury, such as ATP content (indicator of cell viability and metabolic activity), LDH leakage (indicator of membrane integrity), and albumin secretion (indicator of synthetic function), were measured. The findings, summarized in Table 4, suggest that this compound exhibits a low potential for direct hepatotoxicity at concentrations below those causing general cytotoxicity.

Table 4: In Vitro Hepatotoxicity Assessment of this compound in Primary Human Hepatocytes (Hypothetical Data)

| Concentration (µM) | % ATP Content (Relative to Control) | % LDH Release (Relative to Control) | % Albumin Secretion (Relative to Control) | Hepatotoxic (Yes/No) |

| Vehicle Control | 100 ± 5 | 10 ± 2 | 100 ± 4 | No |

| 20 | 98 ± 6 | 12 ± 3 | 97 ± 5 | No |

| 60 | 92 ± 7 | 15 ± 4 | 90 ± 6 | No |

| 180 | 70 ± 8 | 28 ± 5 | 75 ± 8 | Low |

| Positive Control | 20 ± 3 | 85 ± 6 | 30 ± 5 | Yes |

Nephrotoxicity Evaluations in Renal Cell Models

The kidneys play a vital role in filtering waste products and are susceptible to drug-induced injury news-medical.netj-organoid.orgnewcellsbiotech.co.ukmdpi.com. In vitro renal cell models, such as human proximal tubule epithelial cells (hPTECs) or kidney-on-a-chip models, are used to assess nephrotoxicity j-organoid.orgmdpi.comcreative-biolabs.com.

This compound was evaluated for nephrotoxicity using a human renal proximal tubule cell line. Parameters assessed included cell viability (e.g., ATP levels), and markers of kidney injury such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) news-medical.netnewcellsbiotech.co.uk. As presented in Table 5, this compound did not induce significant changes in cell viability or the expression of kidney injury biomarkers at tested concentrations, indicating a low risk of direct nephrotoxicity in this in vitro model.

Table 5: In Vitro Nephrotoxicity Evaluation of this compound in Human Renal Proximal Tubule Cells (Hypothetical Data)

| Concentration (µM) | % Cell Viability (Relative to Control) | KIM-1 Expression (Fold Change) | NGAL Expression (Fold Change) | Nephrotoxic (Yes/No) |

| Vehicle Control | 100 ± 4 | 1.0 ± 0.1 | 1.0 ± 0.1 | No |

| 25 | 99 ± 5 | 1.1 ± 0.2 | 1.0 ± 0.1 | No |

| 75 | 95 ± 6 | 1.2 ± 0.2 | 1.1 ± 0.2 | No |

| 225 | 88 ± 7 | 1.5 ± 0.3 | 1.3 ± 0.2 | No |

| Positive Control | 35 ± 5 | 5.8 ± 0.9 | 4.5 ± 0.7 | Yes |

Cardiotoxicity Screening (e.g., hERG Channel Inhibition, Cardiomyocyte Assays)

Cardiotoxicity is a significant concern in drug development, with inhibition of the human ether-à-go-go-related gene (hERG) potassium channel being a major cause of drug-induced QT interval prolongation and potentially fatal arrhythmias drughunter.comevotec.comnih.govcreative-biolabs.commdpi.com. In vitro hERG channel inhibition assays are a standard part of preclinical safety pharmacology.

For this compound, hERG channel inhibition was assessed using automated patch clamp electrophysiology in hERG-expressing HEK293 cells. The IC50 value for hERG inhibition was determined. Additionally, the compound's effects on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) were evaluated for changes in beat rate and morphology. As shown in Table 6, this compound demonstrated a high IC50 for hERG inhibition, suggesting a low propensity for hERG-mediated cardiotoxicity. Furthermore, no significant alterations in hiPSC-CM beat rate or morphology were observed at relevant concentrations.

Table 6: In Vitro Cardiotoxicity Screening of this compound (Hypothetical Data)

| Assay Type | Parameter Measured | IC50 (µM) / Observation | Cardiotoxic (Yes/No) |

| hERG Channel Inhibition | hERG Current | >1000 µM | No |

| hiPSC-CM Assay | Beat Rate | No significant change | No |